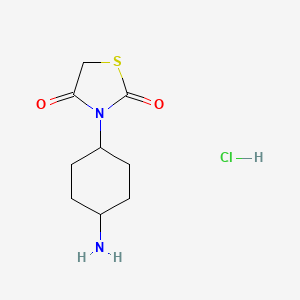

3-(4-Aminocyclohexyl)thiazolidine-2,4-dione hydrochloride

Übersicht

Beschreibung

3-(4-Aminocyclohexyl)thiazolidine-2,4-dione hydrochloride: is a compound that belongs to the thiazolidine-2,4-dione family. Thiazolidine-2,4-dione is a heterocyclic moiety that consists of a five-membered saturated thiazolidine ring with sulfur at position 1 and nitrogen at position 3, along with two carbonyl functional groups at the 2 and 4 positions . This compound has garnered significant interest due to its diverse pharmacological potential and various possibilities for chemical modification .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Aminocyclohexyl)thiazolidine-2,4-dione hydrochloride typically involves the reaction of thiazolidine-2,4-dione with 4-aminocyclohexylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the compound

Biologische Aktivität

3-(4-Aminocyclohexyl)thiazolidine-2,4-dione hydrochloride is a compound belonging to the thiazolidine-2,4-dione family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, antidiabetic, and anticancer properties, supported by recent research findings.

Overview of Thiazolidine-2,4-Diones

Thiazolidine-2,4-diones are a class of compounds characterized by their heterocyclic structure, which is often associated with various pharmacological effects. These compounds have been explored for their potential in treating conditions such as diabetes, infections, and cancer due to their ability to interact with multiple biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazolidine-2,4-dione derivatives. For instance, a study demonstrated that certain thiazolidine-2,4-dione hybrids exhibited significant antimycobacterial activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.078 to 0.283 µM. These compounds showed synergistic effects when combined with first-line antitubercular drugs like isoniazid and rifampicin, indicating their potential as coadjuvants in tuberculosis treatment .

Table 1: Antimycobacterial Activity of Thiazolidine-2,4-Dione Derivatives

| Compound | MIC (µM) | Synergistic Partner |

|---|---|---|

| A | 0.078 | Isoniazid |

| B | 0.283 | Rifampicin |

| C | 0.150 | Isoniazid |

Antidiabetic Activity

Thiazolidine-2,4-diones are also known for their antidiabetic effects , primarily through their action as agonists of peroxisome proliferator-activated receptors (PPARs). These receptors play a crucial role in glucose and lipid metabolism. Research has shown that derivatives of thiazolidine-2,4-dione can significantly lower blood glucose levels in diabetic models by enhancing insulin sensitivity and promoting glucose uptake in peripheral tissues .

Table 2: Antidiabetic Activity of Thiazolidine-2,4-Dione Derivatives

| Compound | Blood Glucose Reduction (%) | Mechanism |

|---|---|---|

| D | 30 | PPARγ Agonism |

| E | 25 | Insulin Sensitization |

| F | 40 | Enhanced Glucose Uptake |

Anticancer Activity

The anticancer potential of thiazolidine-2,4-diones has been explored in various studies. These compounds have demonstrated cytotoxic effects against several cancer cell lines through mechanisms such as induction of apoptosis and inhibition of cell proliferation. Notably, some derivatives have shown selective toxicity towards cancer cells while sparing normal cells .

Case Study: Cytotoxicity Against Cancer Cell Lines

In a comparative study assessing the cytotoxic effects of different thiazolidine-2,4-dione derivatives on breast cancer cells (MCF-7), it was found that compound G exhibited an IC50 value of 15 µM, significantly lower than that of standard chemotherapeutic agents .

Table 3: Cytotoxic Effects on MCF-7 Cells

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| G | 15 | 5 |

| H | 25 | 3 |

| I | 30 | 2 |

Eigenschaften

IUPAC Name |

3-(4-aminocyclohexyl)-1,3-thiazolidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S.ClH/c10-6-1-3-7(4-2-6)11-8(12)5-14-9(11)13;/h6-7H,1-5,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCHDLWWSKWJQOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)N2C(=O)CSC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.